molecular formula C8H11NO2 B048930 3,4-Dimethoxyaniline CAS No. 6315-89-5

3,4-Dimethoxyaniline

Cat. No. B048930
CAS RN: 6315-89-5
M. Wt: 153.18 g/mol
InChI Key: LGDHZCLREKIGKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-Dimethoxyaniline involves a two-step process starting with 3,4-dimethoxybenzene, which is first nitrated to produce 3,4-dimethoxynitrobenzene with a high yield of over 97%. Subsequently, this intermediate is reduced using Raney-Ni as a catalyst under hydrogen pressure, resulting in 3,4-Dimethoxyaniline with yields up to 90% and purity levels reaching 98% (Qiu Wei-jie & Lin Jun, 2005).

Molecular Structure Analysis

Molecular and vibrational structures of 3,4-Dimethoxyaniline have been extensively studied, revealing insights into its geometry, vibrational frequencies, and thermodynamic functions. These studies employed both experimental and theoretical approaches, including Fourier transform infrared and Raman spectroscopy, alongside quantum chemical calculations to elucidate the compound's detailed molecular structure (N. Sundaraganesan et al., 2008).

Chemical Reactions and Properties

3,4-Dimethoxyaniline participates in various chemical reactions, contributing to the synthesis of novel compounds and materials. Its reactivity and functional group compatibility have been explored in the context of polymerization processes and the synthesis of electroactive materials, showcasing its versatility and utility in organic synthesis and materials science (Shuliang Li et al., 2018).

Physical Properties Analysis

The physical properties of 3,4-Dimethoxyaniline, such as its thermal stability and phase behavior, have been investigated. Studies on related compounds highlight the importance of molecular structure in determining physical characteristics, including melting points, solubility, and crystalline structure, which are critical for its application in various fields (G. Yeap et al., 2011).

Chemical Properties Analysis

The chemical properties of 3,4-Dimethoxyaniline, including its electrochemical behavior and reactivity towards different reagents, underline its potential in the development of advanced materials and chemical synthesis. Its role in the synthesis of benzoxazines and the impact on corrosion-resistant coatings exemplify the compound's utility in enhancing material properties (Shuliang Li et al., 2018).

Scientific Research Applications

  • Improved Properties of Metallophthalocyanines : Substituting metallophthalocyanines with 3,4-(dimethoxyphenylthio) moieties enhances their solubility and redox properties and catalyzes molecular oxygen in aprotic media, indicating its use in electrochemical applications (Duygu Arıcan et al., 2013).

  • Synthesis of Pharmacological Intermediates : A novel Friedel-Crafts alkylation method using 3,4-Dimethoxyaniline enables the preparation of various 4-substituted 3,5-dimethoxyanilines with high regioselectivity. This method is useful for creating potential pharmacological intermediates (J. Augustine et al., 2008).

  • N-Protecting Group in Thiazetidine Dioxides : The 3,4-dimethoxybenzyl group serves as a new N-protecting group for 1,2-thiazetidine 1,1-dioxides, easily eliminable by specific reagents, showing its utility in organic synthesis (Evelyne Grunder-Klotz & J. Ehrhardt, 1991).

  • Electrochemical Applications : Electrochemical polymerization of 2,5-dimethoxyaniline on electrodes enhances the oxidation of glutamic acids, enabling the detection of L- and D-glutamic acids. This suggests its application in low-cost, easy-to-fabricate sensors (Xin Zeng et al., 2019).

  • Wastewater Treatment : The biochar-titanium dioxide composite, incorporating 3,4-dimethoxyaniline, effectively removes contaminants from wastewater, indicating its potential in environmental applications (A. M. Abodif et al., 2020).

  • Green Chemistry Synthesis : Nanostructured poly(2,5-dimethoxyaniline) powder, with high electrical conductivity and charge storage capacity, can be synthesized using mild oxidizing systems. This offers potential applications in green chemistry (Sujit Jain et al., 2010).

  • Chemical Antioxidant Activity : New isatin derivatives, including those with 3,4-Dimethoxyaniline, show good chemical antioxidant activity, suggesting potential pharmaceutical applications (A. Andreani et al., 2010).

Safety And Hazards

3,4-Dimethoxyaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3,4-dimethoxyaniline
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InChI

InChI=1S/C8H11NO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3
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InChI Key

LGDHZCLREKIGKJ-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)N)OC
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Molecular Formula

C8H11NO2
Record name 3,4-DIMETHOXYANILINE
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DSSTOX Substance ID

DTXSID8064226
Record name 3,4-Dimethoxyaniline
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Molecular Weight

153.18 g/mol
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Physical Description

3,4-dimethoxyaniline is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Brown crystalline solid; [Alfa Aesar MSDS]
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Solubility

1 to 10 mg/mL at 64 °F (NTP, 1992)
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Product Name

3,4-Dimethoxyaniline

CAS RN

6315-89-5
Record name 3,4-DIMETHOXYANILINE
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Melting Point

189 to 190 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
650
Citations
N Sundaraganesan, M Priya, C Meganathan… - … Acta Part A: Molecular …, 2008 - Elsevier
In this work, we will report a combined experimental and theoretical study on molecular and vibrational structure of 3,4-dimethoxyaniline (3,4-DMA). The Fourier transform infrared and …
Number of citations: 24 www.sciencedirect.com
OM Aly, EA Beshr, RM Maklad, M Mustafa… - Archiv der …, 2014 - Wiley Online Library
A series of novel 1‐(3,4‐methoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives (4a–n) were synthesized and evaluated for their in vitro cytotoxic …
Number of citations: 16 onlinelibrary.wiley.com
EL Stogryn - Journal of Medicinal Chemistry, 1970 - ACS Publications
Variations of the antimalarial agent I in which Br was substituted byN, O, S, and functionality were synthesized for antimalarial testing. Aromatic nucleophilic displacementof halogen …
Number of citations: 4 pubs.acs.org
CB Purves, RY Moir - Canadian Journal of Research, 1948 - cdnsciencepub.com
N-Ethyl-3,4-dimethoxyaniline (N-ethyl-4-aminoveratrole) was prepared in 50% to 60% yield by heating 4-bromoveratrole with aqueous ethylamine and a cuprous chloride catalyst at 95 …
Number of citations: 5 cdnsciencepub.com
M Akkurt, AA Jarrahpour, M Aye… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C15H14N2O4, has two crystallographically independent molecules in the asymmetric unit. In both molecules, the nitro and the two methoxy substituents are …
Number of citations: 6 scripts.iucr.org
MC Carreno, M Ribagorda - The Journal of Organic Chemistry, 2000 - chemia.uj.edu.pl
Recent synthetic applications of quinone imines1 and bisimines2 have focused on nucleophilic additions promoted by both acids and bases. 3 These reactions require the use of stable …
Number of citations: 28 www2.chemia.uj.edu.pl
EA Steck, JS Buck, LT Fletcher - Journal of the American Chemical …, 1957 - ACS Publications
The synthesis of the 9-chloro-3-nitroacridines required for reaction with the various amines was accomplished by the Ullmann reaction22 as modified by Leániañski. 23· 24 In this …
Number of citations: 17 pubs.acs.org
A Rosowsky, MK Nadel… - Journal of Heterocyclic …, 1972 - Wiley Online Library
A modified three‐component reaction of arylamines, cyanoguanidine, and acetone is described, wherein formation of anomalous guanidinoquinazoline byproducts is greatly enhanced …
Number of citations: 6 onlinelibrary.wiley.com
M Uchida, S NAKAJIN, S TOYOSHIMA… - Biological and …, 1996 - jstage.jst.go.jp
The effect of sesamol and 20 related compounds on the lipid peroxidation of liposomes induced by Fe*", on the lipid peroxidation of rat liver microsomes induced by CCl, or NADPH and …
Number of citations: 99 www.jstage.jst.go.jp
WH Perkin, L Rubenstein - Journal of the Chemical Society (Resumed …, 1926 - pubs.rsc.org
35s PElZRIF AND RUBENSTEIN: because they are so unstable when they have been obtained, that there is no mention of these important substances in the literature. These hydrazines…
Number of citations: 2 pubs.rsc.org

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